molecular formula C8H16N2O B034775 5-(2-Methylpropyl)piperazin-2-one CAS No. 106607-78-7

5-(2-Methylpropyl)piperazin-2-one

Cat. No. B034775
M. Wt: 156.23 g/mol
InChI Key: AFBPLPMOIDXYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methylpropyl)piperazin-2-one, also known as GSK-3β inhibitor VIII, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

5-(2-Methylpropyl)piperazin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.

Mechanism Of Action

5-(2-Methylpropyl)piperazin-2-one acts as a potent inhibitor of 5-(2-Methylpropyl)piperazin-2-oneβ, a serine/threonine kinase that regulates various cellular processes. 5-(2-Methylpropyl)piperazin-2-oneβ is involved in the regulation of glycogen synthesis, protein synthesis, and cell cycle progression. Inhibition of 5-(2-Methylpropyl)piperazin-2-oneβ by 5-(2-Methylpropyl)piperazin-2-one leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis.

Biochemical And Physiological Effects

5-(2-Methylpropyl)piperazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of β-catenin, a key component of the Wnt/β-catenin pathway, in various cell types. Additionally, it has been shown to increase the levels of neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and function. Furthermore, it has been shown to decrease the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages And Limitations For Lab Experiments

5-(2-Methylpropyl)piperazin-2-one has several advantages for lab experiments. It is a potent and selective inhibitor of 5-(2-Methylpropyl)piperazin-2-oneβ, which allows for the specific modulation of the Wnt/β-catenin pathway. Additionally, it has been shown to exhibit good pharmacokinetic properties, including good bioavailability and brain penetration. However, one limitation of 5-(2-Methylpropyl)piperazin-2-one is its potential toxicity, which may limit its therapeutic applications.

Future Directions

There are several future directions for the research of 5-(2-Methylpropyl)piperazin-2-one. One direction is the investigation of its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, further research is needed to elucidate the molecular mechanisms underlying its neuroprotective effects. Furthermore, the development of more potent and selective inhibitors of 5-(2-Methylpropyl)piperazin-2-oneβ may lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of 5-(2-Methylpropyl)piperazin-2-one involves the reaction of 2-piperazinone with 2-methylpropan-1-amine in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the final product. This synthesis method has been optimized to yield high purity and high yield of 5-(2-Methylpropyl)piperazin-2-one.

properties

CAS RN

106607-78-7

Product Name

5-(2-Methylpropyl)piperazin-2-one

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

5-(2-methylpropyl)piperazin-2-one

InChI

InChI=1S/C8H16N2O/c1-6(2)3-7-4-10-8(11)5-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

AFBPLPMOIDXYMR-UHFFFAOYSA-N

SMILES

CC(C)CC1CNC(=O)CN1

Canonical SMILES

CC(C)CC1CNC(=O)CN1

Origin of Product

United States

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